![molecular formula C28H24N2O2 B11824660 4,4'-Bis [2-(3-methoxyphenyl)ethenyl]-2,2'-bipyridine CAS No. 349545-75-1](/img/structure/B11824660.png)
4,4'-Bis [2-(3-methoxyphenyl)ethenyl]-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis [2-(3-methoxyphenyl)ethenyl]-2,2’-bipyridine is a chemical compound known for its unique structural properties and applications It consists of two bipyridine units connected by a vinylene bridge, with methoxyphenyl groups attached to the vinylene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis [2-(3-methoxyphenyl)ethenyl]-2,2’-bipyridine typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 4,4’-dibromo-2,2’-bipyridine with 3-methoxyphenylboronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or DMF at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis [2-(3-methoxyphenyl)ethenyl]-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromination using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of brominated derivatives.
Scientific Research Applications
4,4’-Bis [2-(3-methoxyphenyl)ethenyl]-2,2’-bipyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used as an optical brightener in plastics and synthetic leathers.
Mechanism of Action
The mechanism of action of 4,4’-Bis [2-(3-methoxyphenyl)ethenyl]-2,2’-bipyridine involves its interaction with molecular targets such as metal ions. The bipyridine units can coordinate with metal ions, forming stable complexes. These complexes can exhibit unique photophysical and electrochemical properties, making them useful in various applications.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis [2-(2-methoxyphenyl)vinyl]biphenyl: Similar structure but with different substitution pattern.
4-ethynyl-N,N-bis(4-methoxyphenyl)aniline: Contains ethynyl and aniline groups instead of bipyridine.
Uniqueness
4,4’-Bis [2-(3-methoxyphenyl)ethenyl]-2,2’-bipyridine is unique due to its bipyridine core, which allows for strong coordination with metal ions, and its methoxyphenyl groups, which enhance its solubility and photophysical properties.
Properties
CAS No. |
349545-75-1 |
|---|---|
Molecular Formula |
C28H24N2O2 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
4-[2-(3-methoxyphenyl)ethenyl]-2-[4-[2-(3-methoxyphenyl)ethenyl]pyridin-2-yl]pyridine |
InChI |
InChI=1S/C28H24N2O2/c1-31-25-7-3-5-21(17-25)9-11-23-13-15-29-27(19-23)28-20-24(14-16-30-28)12-10-22-6-4-8-26(18-22)32-2/h3-20H,1-2H3 |
InChI Key |
SBWREZXAQSZOHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


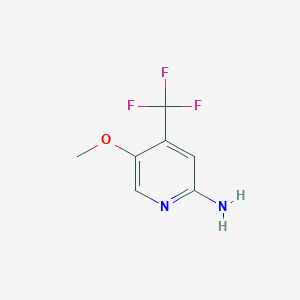
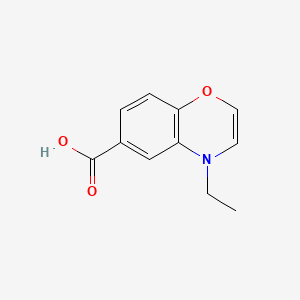
![2-(2,3,4,5,6-pentafluorophenyl)-3H,5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-1-ium tetrafluoroborate](/img/structure/B11824590.png)
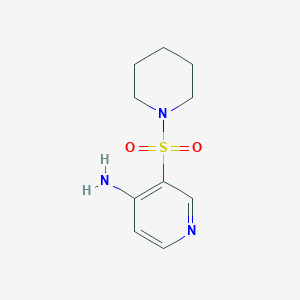


![(2S,3R,4R,5S,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyloxane-3,4,5-triol](/img/structure/B11824625.png)


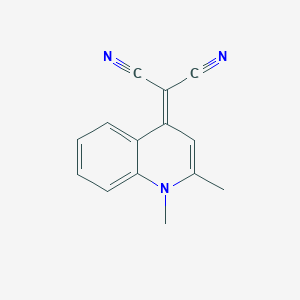


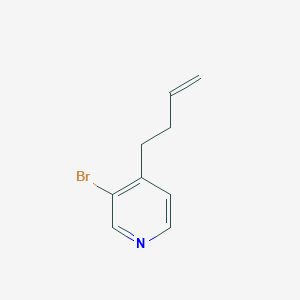
![(2S)-2-amino-3-{[(2R)-2-amino-2-carboxyethyl]disulfanyl}propanoic acid dihydrochloride](/img/structure/B11824671.png)
